molecular formula C9H10ClF3N2 B12977465 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride

Cat. No.: B12977465
M. Wt: 238.64 g/mol
InChI Key: QVRMYFUKOUTIPC-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride is a compound that belongs to the class of trifluoromethylated heterocycles. The trifluoromethyl group (-CF₃) is known for its significant electronegativity and unique chemical properties, making it a valuable functional group in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a trifluoromethylated amine with a suitable aldehyde or ketone, followed by cyclization and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted naphthyridines, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule . This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride

InChI

InChI=1S/C9H9F3N2.ClH/c10-9(11,12)8-3-7-4-13-2-1-6(7)5-14-8;/h3,5,13H,1-2,4H2;1H

InChI Key

QVRMYFUKOUTIPC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=NC=C21)C(F)(F)F.Cl

Origin of Product

United States

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